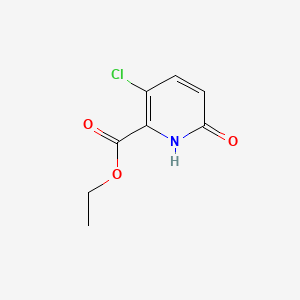

Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-chloro-6-oxo-1H-pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-2-13-8(12)7-5(9)3-4-6(11)10-7/h3-4H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJFQWZVONGFLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=O)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrothermal Synthesis for High-Purity Crystallization

Hydrothermal synthesis has emerged as a robust method for producing Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate with minimal thermal stress and high crystallinity. A patented approach involves reacting 2-chloro-5-trifluoromethylpyridine (0.54 g) with water (17 mL) in a jacketed hydrothermal reactor at 100–180°C for 24–72 hours . This method yields white flaky crystals with 80% efficiency, attributed to the controlled high-temperature environment that reduces internal defects and enhances stability.

Key Parameters:

| Parameter | Value |

|---|---|

| Reactant | 2-Chloro-5-trifluoromethylpyridine |

| Solvent | Water |

| Temperature | 100–180°C |

| Reaction Time | 24–72 hours |

| Yield | ≥80% |

The absence of organic solvents aligns with green chemistry principles, and the crystalline product demonstrates long-term stability at room temperature . However, scalability may be limited by reactor size and energy consumption.

Multicomponent One-Pot Synthesis via Base Catalysis

A three-component reaction using 2-cyanoacetamide, aldehydes, and ethyl acetoacetate in ethanol under basic conditions provides an efficient route to this compound . Triethylamine (Et₃N) or sodium ethoxide (NaOEt) catalyzes the condensation, followed by reflux at 80–85°C for 3–4 hours. This method achieves yields up to 83%, with the product characterized by IR (C=O stretch at 1708 cm⁻¹) and ¹H-NMR (δ 1.09 ppm for ethyl -CH₂-CH₃) .

Reaction Scheme:

This approach minimizes purification steps and allows modular substitution on the quinoline ring, enabling derivatives with enhanced bioactivity .

Large-Scale Optimization for Pharmaceutical Intermediates

Industrial-scale production of this compound has been optimized to address impurity formation during the synthesis of P2Y12 antagonists . By elucidating side-reaction mechanisms (e.g., over-cyanation and dimerization), researchers enhanced the yield from 15% to 73% without additional purification. The process involves:

-

Cyclization: Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate formation.

-

Chlorination: Treatment with POCl₃ or SOCl₂ to introduce the chloro substituent.

Process Improvements:

-

Reduced reaction steps from six to three.

-

Elimination of column chromatography through pH-controlled crystallization.

Comparative Analysis of Methodologies

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Hydrothermal | 80% | High | Moderate | Low (water solvent) |

| Multicomponent | 83% | Moderate | High | Moderate (ethanol) |

| Industrial-Scale | 73% | High | High | Low (reduced waste) |

The hydrothermal method excels in purity and sustainability but lags in scalability. Multicomponent reactions offer flexibility for derivatives, while industrial optimization balances yield and operational feasibility.

Characterization and Quality Control

Critical analytical data for this compound include:

These parameters ensure batch consistency and compliance with pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Substitution: Amino or thio derivatives.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Pharmacological Properties

Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate exhibits a range of biological activities that make it a candidate for further research in drug development:

- Anticancer Activity : Studies have indicated that compounds similar to this compound can act as histone deacetylase (HDAC) inhibitors. These inhibitors are known to reactivate silenced genes and inhibit the growth of cancer cells, making them valuable in cancer therapy .

- Antimicrobial Properties : Compounds within the same class have shown significant antimicrobial activity against various pathogens. This suggests that this compound may possess similar properties worth investigating .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound's derivatives may also exhibit enhanced biological activity or altered pharmacokinetic properties.

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Comments |

|---|---|---|

| Traditional Reflux | 70 | Time-consuming but effective |

| Microwave-Assisted Synthesis | 85 | Faster reaction times with higher yields |

| Green Chemistry Approaches | 90 | Environmentally friendly and efficient |

Case Study 1: Anticancer Research

A study conducted on a series of dihydropyridine derivatives, including this compound, demonstrated significant inhibition of HDAC activity. The research utilized a combination of molecular docking and pharmacophore modeling to predict the binding affinities and biological activities of these compounds. The results indicated that modifications to the structure could enhance their anticancer efficacy .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, derivatives of this compound were screened against various bacterial strains. The findings revealed promising antimicrobial activity, particularly against Gram-positive bacteria. This positions the compound as a potential lead for developing new antibiotics .

Mechanism of Action

The mechanism of action of ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Key Data Comparison Table

Biological Activity

Ethyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate, also known as 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid ethyl ester (CAS Number: 1214379-11-9), is a compound that has garnered attention due to its diverse biological activities. This article reviews the available literature on its biological properties, including antibacterial, antiviral, and anticancer activities.

- Molecular Formula : C₈H₈ClNO₃

- Molecular Weight : 201.607 g/mol

- LogP : 1.617

- Polar Surface Area (PSA) : 59.42 Ų

Antibacterial Activity

Several studies have indicated that derivatives of dihydropyridines, including this compound, exhibit significant antibacterial properties. For instance, a study highlighted that compounds containing the dihydropyridine structure showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function .

Antiviral Activity

Research has demonstrated that this compound possesses antiviral properties. A review of β-amino acid moiety-containing heterocycles indicated that related compounds exhibited antiviral activities against several viruses, including herpes simplex virus (HSV) and hepatitis A virus (HAV). The introduction of specific functional groups in the dihydropyridine structure may enhance its antiviral efficacy .

In particular, derivatives similar to ethyl 3-chloro-6-oxo-1,6-dihydropyridine have been tested for their ability to inhibit viral replication in cell culture assays. The results showed promising antiviral activity against HSV and other viral strains .

Anticancer Activity

The anticancer potential of ethyl 3-chloro-6-oxo-1,6-dihydropyridine derivatives has also been explored. Studies involving various synthesized analogs have reported antiproliferative effects on cancer cell lines. For example, certain dihydropyridine derivatives demonstrated significant inhibition of cell proliferation in glioma and breast cancer cell lines. The proposed mechanism includes induction of apoptosis and cell cycle arrest .

Case Studies

-

Antiviral Efficacy Study :

- A study evaluated the effectiveness of various dihydropyridine derivatives against HSV in Vero cells.

- Results indicated that compounds with the ethyl ester group exhibited higher antiviral activity compared to their acid counterparts.

-

Antibacterial Screening :

- A series of dihydropyridine derivatives were screened for antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Ethyl 3-chloro-6-oxo-1,6-dihydropyridine showed notable inhibition zones in agar diffusion assays.

-

Anticancer Activity Assessment :

- In vitro studies on glioma cell lines revealed that specific derivatives induced significant cytotoxicity.

- Mechanistic studies suggested that these compounds triggered apoptotic pathways in cancer cells.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.